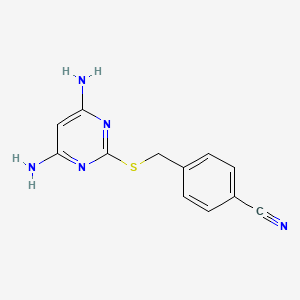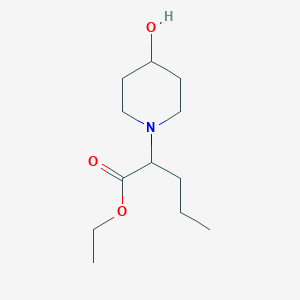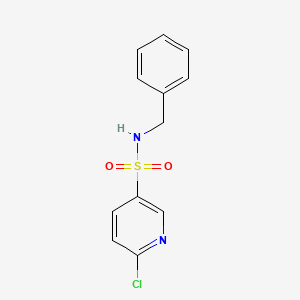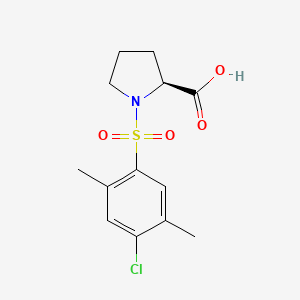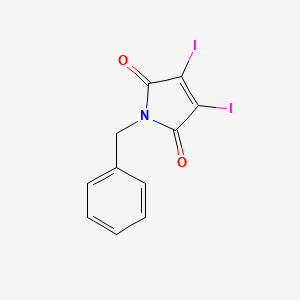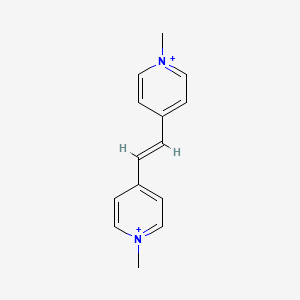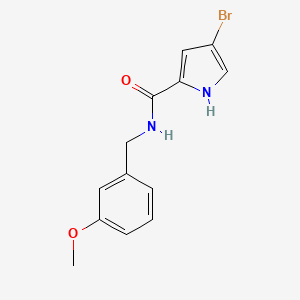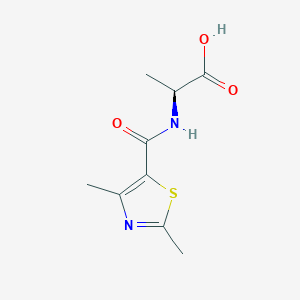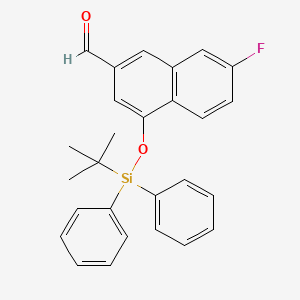
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is a complex organic compound that features a naphthalene core substituted with a fluoro group and a tert-butyldiphenylsilyl-protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde typically involves multiple steps. One common method starts with the naphthalene core, which is first functionalized with a fluoro group. The hydroxyl group is then introduced and subsequently protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthoic acid.
Reduction: 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde exerts its effects is largely dependent on its chemical structure. The tert-butyldiphenylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The fluoro group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butyldiphenylsilyl)oxy)cyclohexan-1-one
- 4-((tert-Butyldimethylsilyl)oxy)-1-butanol
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
Uniqueness
Compared to similar compounds, 4-((tert-Butyldiphenylsilyl)oxy)-7-fluoro-2-naphthaldehyde is unique due to the presence of both a fluoro group and a naphthalene core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C27H25FO2Si |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-7-fluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C27H25FO2Si/c1-27(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-26-17-20(19-29)16-21-18-22(28)14-15-25(21)26/h4-19H,1-3H3 |
InChI Key |
FGMVLSAIWGCECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC4=C3C=CC(=C4)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


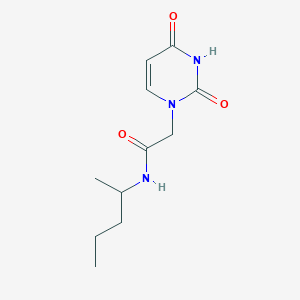
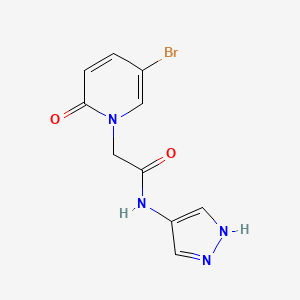
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

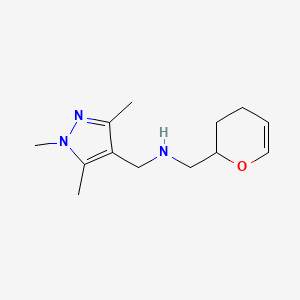
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
